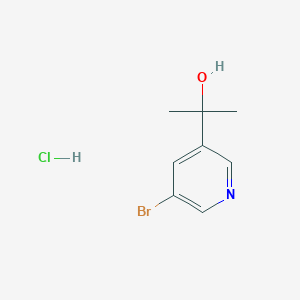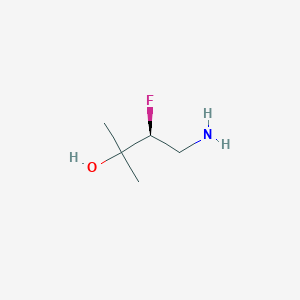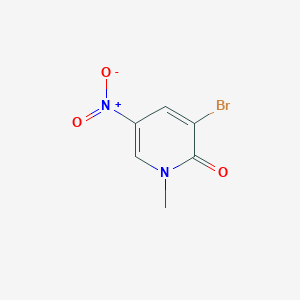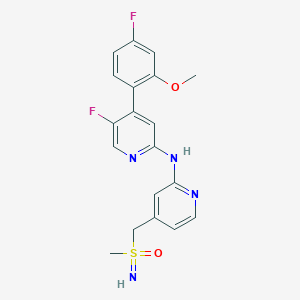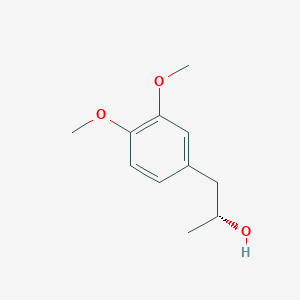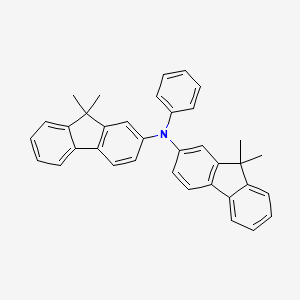
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline
概要
説明
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is a triarylamine compound known for its unique structural properties and applications in organic electronics. This compound is particularly notable for its use as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells .
作用機序
Target of Action
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is primarily used as a building block of organic sensitizers . The primary targets of this compound are the organic molecules in dye-sensitized solar cells .
Mode of Action
The compound interacts with its targets by integrating into the structure of the organic sensitizers . This integration enhances the efficiency of the solar cells by improving the absorption of light and the subsequent conversion of light energy into electrical energy .
Biochemical Pathways
It is known that the compound plays a crucial role in the light absorption and energy conversion processes in dye-sensitized solar cells .
Pharmacokinetics
The compound is poorly soluble , which can influence its distribution and availability in the solar cell system.
Result of Action
The incorporation of this compound into organic sensitizers in dye-sensitized solar cells results in enhanced light absorption and energy conversion . This leads to an improvement in the solar-to-electricity conversion efficiency of the solar cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s performance may vary depending on the light intensity and temperature . Furthermore, the compound’s stability can be affected by storage conditions, with a recommended storage temperature of 2-8°C .
準備方法
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline involves several key steps:
Formation of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene: This intermediate can be synthesized from 2-bromo-9-fluorenone via a Grignard reaction, Et3SiH/BF3 reduction, or direct arylation of the corresponding 2-bromo-9-fluorenol.
Alkylation and Cyclization: Alkylation at the C(9) position of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene with methallyl chloride, followed by intramolecular Friedel-Crafts alkylation, leads to the formation of 2-bromo-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene].
Buchwald-Hartwig Coupling: The final triarylamine structure is assembled using a Buchwald-Hartwig coupling reaction.
This synthetic route is scalable and chromatography-free, making it suitable for industrial production with an overall yield of over 25% across five steps .
化学反応の分析
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the fluorenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkylating agents .
科学的研究の応用
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline has several scientific research applications:
Organic Electronics: It is widely used as a hole transport material in OLEDs and organic solar cells due to its excellent charge transport properties.
Photovoltaics: The compound is employed in dye-sensitized solar cells as a building block for organic sensitizers.
Radiological Scintillators: It is used in the development of scintillators for neutron-gamma ray discrimination.
類似化合物との比較
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is unique compared to other similar compounds due to its specific structural features and high performance in electronic applications. Similar compounds include:
- N,N’-Dimethyl-1,2-ethanediamine
- N,N-Dimethylbenzylamine
- N,N-Dimethylaniline
- Bis(trimethylsilyl)trifluoroacetamide
- 9-Fluorenone
These compounds share some structural similarities but differ in their electronic properties and specific applications.
特性
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N/c1-35(2)31-16-10-8-14-27(31)29-20-18-25(22-33(29)35)37(24-12-6-5-7-13-24)26-19-21-30-28-15-9-11-17-32(28)36(3,4)34(30)23-26/h5-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQPISJVFUHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


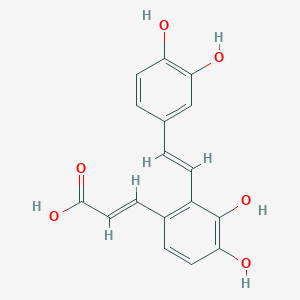
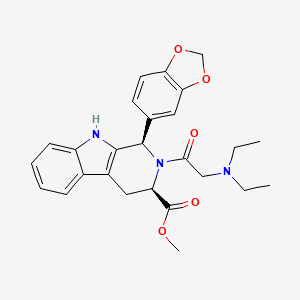
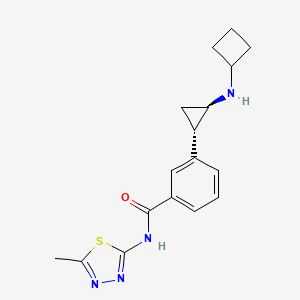

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)
![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)
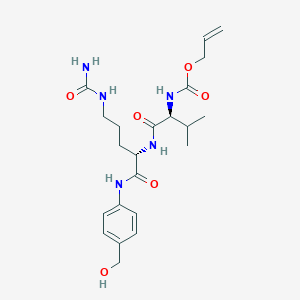
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)
![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
